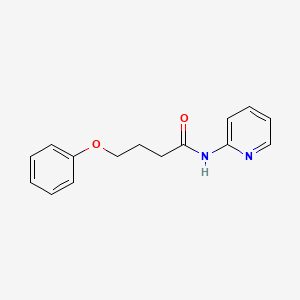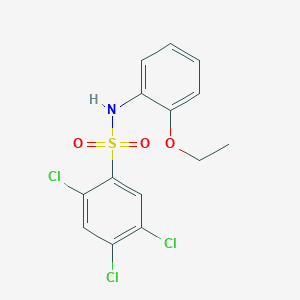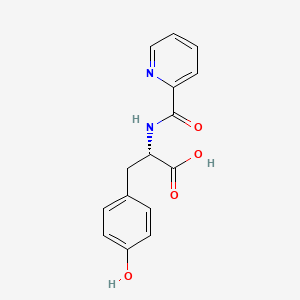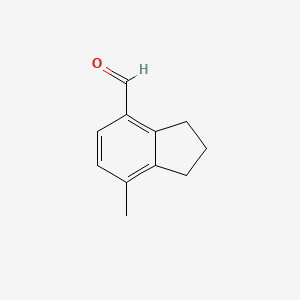![molecular formula C12H16BrNO B7463552 N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide](/img/structure/B7463552.png)
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide, commonly known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s as a potential anti-viral drug. However, after extensive research, it was found to have adaptogenic and psychostimulant properties, which make it a promising drug for treating various medical conditions.
Mécanisme D'action
The exact mechanism of action of Bromantane is not fully understood. However, it is believed to work by modulating the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, in the brain. It also increases the expression of certain proteins, such as brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and neuroprotection.
Biochemical and Physiological Effects
Bromantane has been shown to have various biochemical and physiological effects. It increases the levels of dopamine and serotonin in the brain, which are associated with mood, motivation, and reward. It also enhances the release of norepinephrine, which is involved in arousal, attention, and memory. Bromantane has been shown to reduce the levels of stress hormones, such as cortisol, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. It also has antioxidant properties and can protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Bromantane has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield and purity. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experiments. It also has a narrow therapeutic window, which means that the optimal dose for a particular experiment may be difficult to determine.
Orientations Futures
Bromantane has several potential future directions for research. It could be investigated as a potential treatment for various medical conditions, such as depression, anxiety, and neurodegenerative diseases. It could also be studied for its potential use as a cognitive enhancer or performance enhancer. Further research could also explore its mechanism of action and its effects on various neurotransmitters and proteins in the brain.
Conclusion
Bromantane is a synthetic compound with adaptogenic and psychostimulant properties. It has been extensively studied for its potential use in treating various medical conditions and enhancing cognitive and physical performance. Its mechanism of action is not fully understood, but it is believed to work by modulating the levels of various neurotransmitters and proteins in the brain. Bromantane has several advantages for lab experiments, but it also has some limitations. Future research could explore its potential use in various medical conditions and its mechanism of action.
Méthodes De Synthèse
Bromantane is synthesized from 1-bromo-4-(dimethylamino)but-2-ene and adamantane-2,3-dione. The reaction takes place in the presence of a catalyst, such as palladium on carbon, and a solvent, such as ethanol or methanol. The product is obtained in high yield and purity and can be further purified by recrystallization or chromatography.
Applications De Recherche Scientifique
Bromantane has been extensively studied for its adaptogenic and psychostimulant properties. It has been shown to improve physical and mental performance, reduce fatigue and stress, and enhance cognitive function. It has also been investigated as a potential treatment for various medical conditions, such as depression, anxiety, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-8(2)12(15)14-9(3)10-4-6-11(13)7-5-10/h4-9H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINWLHWEMDQUIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)

![3-{2-chloroimidazo[1,2-a]pyridin-3-yl}-2-cyano-N-(propan-2-yl)prop-2-enamide](/img/structure/B7463490.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B7463500.png)

![[2-[2-(4-fluorobenzoyl)hydrazinyl]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7463513.png)
![2-[(3,4-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7463514.png)
![2-[(4-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7463515.png)

![6-[2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]-3H-1,3-benzoxazol-2-one](/img/structure/B7463528.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B7463557.png)